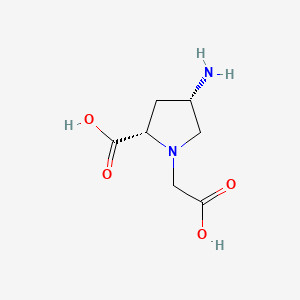
(2S,4S)-4-Amino-1-(carboxymethyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-4-Amino-1-(carboxymethyl)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Amino-1-(carboxymethyl)pyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to guide the formation of the desired stereoisomer. The reaction conditions often include controlled temperatures, pH levels, and the use of solvents that favor the formation of the (2S,4S) configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-4-Amino-1-(carboxymethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions can vary widely depending on the desired outcome but often include controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, including new amino acid derivatives or other functionalized compounds.
Applications De Recherche Scientifique
(2S,4S)-4-Amino-1-(carboxymethyl)pyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (2S,4S)-4-Amino-1-(carboxymethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity or function of the target molecules, resulting in various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparaison Avec Des Composés Similaires
(2S,4S)-4-Amino-1-(carboxymethyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
2-Aminothiazoles: These compounds also have significant biological activities and are used in drug development.
1-Boc-4-AP: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activities, which can differ significantly from those of its analogs.
Propriétés
Formule moléculaire |
C7H12N2O4 |
|---|---|
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
(2S,4S)-4-amino-1-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H12N2O4/c8-4-1-5(7(12)13)9(2-4)3-6(10)11/h4-5H,1-3,8H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1 |
Clé InChI |
DQKMXMVIFJPIEE-WHFBIAKZSA-N |
SMILES isomérique |
C1[C@@H](CN([C@@H]1C(=O)O)CC(=O)O)N |
SMILES canonique |
C1C(CN(C1C(=O)O)CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane](/img/structure/B12561614.png)
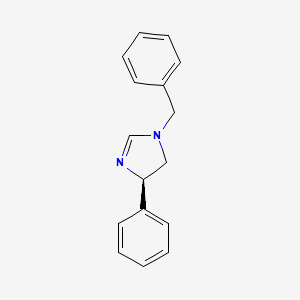
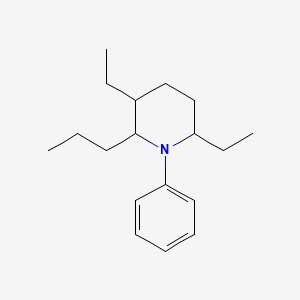
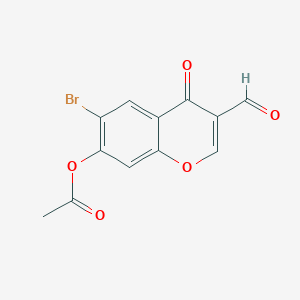
![Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B12561650.png)
![2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid](/img/structure/B12561663.png)
![2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione](/img/structure/B12561679.png)
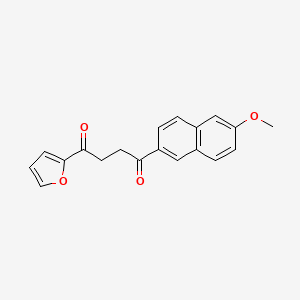
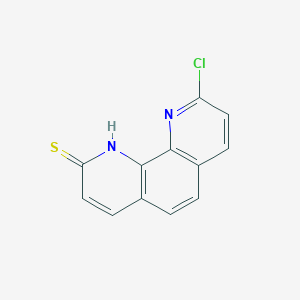
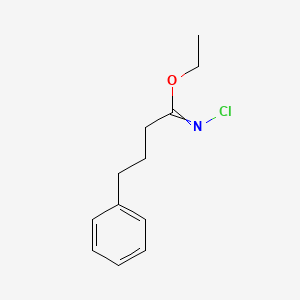
silane](/img/structure/B12561705.png)
![Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]](/img/structure/B12561712.png)
